molecular formula C16H20OS B13083098 (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol

Cat. No.: B13083098
M. Wt: 260.4 g/mol
InChI Key: JFXPEOMOZPTOEI-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with a tert-butyl group and a methyl group, along with a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)-5-methylthiophene with benzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives .

Scientific Research Applications

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(tert-Butyl)-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its combination of a thiophene ring with a tert-butyl group and a phenylmethanol moiety. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H20OS

Molecular Weight

260.4 g/mol

IUPAC Name

(4-tert-butyl-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C16H20OS/c1-11-13(16(2,3)4)10-14(18-11)15(17)12-8-6-5-7-9-12/h5-10,15,17H,1-4H3

InChI Key

JFXPEOMOZPTOEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C2=CC=CC=C2)O)C(C)(C)C

Origin of Product

United States

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